2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

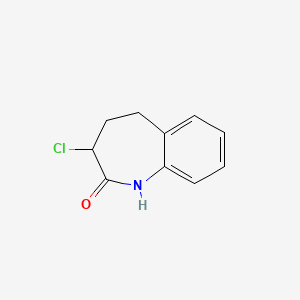

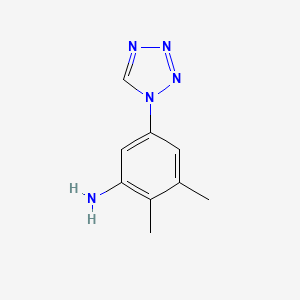

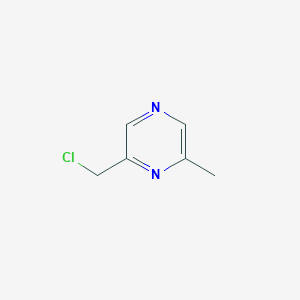

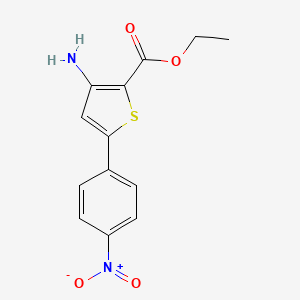

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline, also known as Luminol, is a chemical compound with the molecular formula C8H7N5. It has a molecular weight of 175.19 . It is widely used in forensics to detect bloodstains and other biological materials that have been washed away or are not visible to the naked eye.

Synthesis Analysis

The synthesis of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline and its derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .Molecular Structure Analysis

The molecular structure of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline consists of a tetrazole ring attached to an aniline group. The tetrazole ring is a five-membered aza compound with 6π electrons .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat. It undergoes reaction with few active metals and produces new compounds which are explosives to shocks. It involves exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline is soluble in water . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds .Applications De Recherche Scientifique

Synthesis and Characterization

- Functionalized Tetrazenes : The synthesis of nitrogen-rich compounds, such as 1,4-bis[1-(2-hydroxyethyl)-1H-tetrazol-5-yl]-1,4-dimethyl-2-tetrazene, demonstrates the use of tetrazolylhydrazines in creating energetically potent materials. These compounds were characterized using various spectroscopic methods and their energetic properties were investigated (Heppekausen et al., 2009).

Molecular Structure Investigations

- s-Triazine Derivatives : A study on the molecular structure of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, using X-ray crystallography and DFT calculations, highlights the significance of such compounds in the field of chemistry (Shawish et al., 2021).

Corrosion Inhibition

- Bipyrazole Derivatives : Density Functional Theory (DFT) studies on bipyrazolic-type organic compounds show their potential activity as corrosion inhibitors, linking chemical structure to their inhibitory efficiency (Wang et al., 2006).

Biological Activities

- Metal Complexes Synthesis : The synthesis of metal complexes containing aniline moieties and their biological activities, including antibacterial, antifungal, and cytotoxic actions, demonstrates the versatile applications of such compounds in medicinal chemistry (Qurban et al., 2020).

Electroluminescence Application

- Amorphous Molecular Materials : The design and synthesis of color-tunable emitting amorphous molecular materials with bipolar character, such as 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline, showcase their application in organic electroluminescent devices (Doi et al., 2003).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline are currently unknown . This compound is used for pharmaceutical testing , suggesting that it may interact with various biological targets

Result of Action

The molecular and cellular effects of 2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline’s action are currently unknown . As a research chemical, it is likely to have diverse effects depending on the specific targets and pathways it interacts with.

Propriétés

IUPAC Name |

2,3-dimethyl-5-(tetrazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-6-3-8(4-9(10)7(6)2)14-5-11-12-13-14/h3-5H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWVCPXNTJGIFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589904 |

Source

|

| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-5-(1H-tetrazol-1-YL)aniline | |

CAS RN |

954328-84-8 |

Source

|

| Record name | 2,3-Dimethyl-5-(1H-tetrazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)

![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)